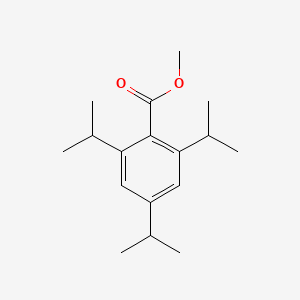

Methyl 2,4,6-tri(propan-2-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57198-98-8 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

methyl 2,4,6-tri(propan-2-yl)benzoate |

InChI |

InChI=1S/C17H26O2/c1-10(2)13-8-14(11(3)4)16(17(18)19-7)15(9-13)12(5)6/h8-12H,1-7H3 |

InChI Key |

WZVOWLNFGMGYQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)OC)C(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Methyl 2,4,6 Tri Propan 2 Yl Benzoate Reactivity

Hydrolysis and Saponification Dynamics in Sterically Hindered Systems

The hydrolysis of esters is a fundamental organic reaction, but its efficiency is dramatically impacted by the steric environment around the carbonyl group. In the case of Methyl 2,4,6-tri(propan-2-yl)benzoate, the three bulky isopropyl groups ortho and para to the ester functionality create a sterically crowded environment that significantly impedes traditional hydrolysis mechanisms.

Kinetic Analysis of Ester Cleavage under Various Conditions

The alkaline hydrolysis of esters, known as saponification, typically proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism. stackexchange.com This process involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release an alkoxide. masterorganicchemistry.com However, for severely hindered esters like this compound, the rate of this BAc2 reaction is extremely slow under standard conditions. stackexchange.comresearchgate.net The steric bulk of the flanking isopropyl groups shields the carbonyl carbon, making nucleophilic attack energetically unfavorable. chemrxiv.org

An alternative, less common mechanism is the bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2). stackexchange.com This pathway involves an SN2 attack by the hydroxide nucleophile on the methyl group of the ester, cleaving the alkyl-oxygen bond. stackexchange.com This mechanism avoids the sterically hindered carbonyl carbon. For the BAl2 mechanism to be significant, two conditions are generally required: the alkyl group must be unhindered (like a methyl group), and the carbonyl carbon must be exceptionally stericed, making the BAc2 pathway nearly impossible. stackexchange.com While the BAc2 mechanism is dominant for most esters, the significant steric hindrance in this compound makes the BAl2 pathway a potential, albeit minor, reaction route. stackexchange.com

Influence of High Temperature and Alkaline Media on Hydrolysis

Overcoming the steric resistance of hindered esters to hydrolysis often requires forcing conditions, such as high temperatures and pressures. researchgate.netjk-sci.com Research on analogous sterically hindered compounds, such as methyl 2,4,6-trimethylbenzoate (B1236764), demonstrates the efficacy of high-temperature water and alkaline solutions. psu.edu While this ester shows little to no conversion at temperatures below 200°C, significant hydrolysis occurs in water at temperatures between 250-300°C. psu.edu

The use of a slightly alkaline medium (e.g., 2% potassium hydroxide) at high temperatures proves even more effective, achieving quantitative saponification of sterically hindered methyl benzoates within 30 minutes. psu.edu The enhanced reactivity is attributed to the increased nucleophilicity of the diluted alkaline solution at elevated temperatures. psu.edu These findings suggest that similar harsh conditions would be necessary to achieve efficient hydrolysis of this compound.

| Compound | Conditions | Reaction Time | Result | Reference |

|---|---|---|---|---|

| Methyl 2,4,6-trimethylbenzoate | H₂O, 250-300°C | 30 min | Partial Hydrolysis | psu.edu |

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 200-300°C | 30 min | Quantitative Saponification | psu.edu |

| General Hindered Esters | Standard Conditions (e.g., NaOH/H₂O, RT) | Extended | Resistant to Saponification / Fails | researchgate.netscite.ai |

Enzymatic Biotransformations of Hindered Benzoate (B1203000) Esters

Enzymes, particularly esterases, are crucial in the metabolism of ester-containing compounds. However, their catalytic efficiency is profoundly influenced by the structure of the substrate.

Impact of Steric and Electronic Factors on Esterase Catalysis

The enzymatic hydrolysis of esters is highly sensitive to steric hindrance around the reaction site. nih.govresearchgate.net Large chemical groups positioned near the ester bond can significantly slow the rate of hydrolysis by impeding the substrate's ability to properly fit into the enzyme's active site. researchgate.netresearchgate.net For this compound, the three bulky isopropyl groups create substantial steric shielding, which is expected to make it a very poor substrate for most carboxylesterases. nih.gov While electronic factors also govern the kinetics of enzymatic hydrolysis, severe steric effects can be the dominant factor in determining the reaction rate. nih.govsemanticscholar.org

Quantitative Structure-Metabolism Relationships for Carboxylic Esters

Quantitative Structure-Metabolism Relationship (QSMR) models are used to predict the metabolic fate of compounds based on their chemical structure. nih.gov For the enzymatic hydrolysis of carboxylic esters, QSMR models have been developed that incorporate both steric and electronic parameters to predict the rate of hydrolysis. nih.govfigshare.com

A successful model for predicting the in vitro half-life (t1/2) of non-congener esters in human blood is given by the equation: log t1/2 = -3.805 + 0.172ΩhO= - 10.146qC= + 0.112QLogP nih.govfigshare.com

This equation accounts for approximately 80% of the variability in the half-lives of a diverse set of 67 ester-containing compounds. nih.govfigshare.com For a molecule like this compound, the steric hindrance parameter (ΩhO=) would be exceptionally large due to the isopropyl groups, leading to a prediction of a very long hydrolysis half-life. researchgate.netnih.gov

| Parameter | Description | Influence on Hydrolysis Rate |

|---|---|---|

| log t1/2 | The logarithm of the enzymatic hydrolysis half-life. | Dependent variable; a higher value means slower hydrolysis. |

| ΩhO= | The inaccessible solid angle around the carbonyl oxygen, a measure of steric hindrance. | A larger value increases t1/2 (slower hydrolysis). nih.govfigshare.com |

| qC= | The calculated charge on the carbonyl carbon, an electronic parameter. | A more positive charge (more electrophilic) decreases t1/2 (faster hydrolysis). nih.govfigshare.com |

| QLogP | The calculated octanol-water partition coefficient, a measure of lipophilicity. | Higher lipophilicity can influence binding and slightly increase t1/2. nih.govfigshare.com |

Acid-Catalyzed Transformations of this compound

Acid-catalyzed hydrolysis provides an alternative route for ester cleavage. The mechanism is typically the microscopic reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk The most common pathway is the bimolecular acid-catalyzed acyl-oxygen cleavage (AAC2). This involves protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule on the carbonyl carbon, and subsequent proton transfers to yield the carboxylic acid and alcohol. jk-sci.comchemguide.co.uk

However, due to the severe steric hindrance from the isopropyl groups in this compound, the approach of the water nucleophile to the carbonyl carbon is significantly impeded. This makes the AAC2 pathway unfavorable. ucoz.com

For such sterically hindered esters, a rare alternative mechanism, the unimolecular acid-catalyzed acyl-oxygen cleavage (AAC1), becomes a possibility. ucoz.comyoutube.com This mechanism involves:

Protonation of the carbonyl oxygen.

A slow, rate-determining unimolecular cleavage of the acyl-oxygen bond to form methanol (B129727) and a stabilized acylium ion.

Rapid reaction of the acylium ion with water to form the corresponding carboxylic acid.

While the AAC1 mechanism is uncommon, it is considered for substrates where steric hindrance prevents the bimolecular pathway. ucoz.com

Exploration of Mechanistic Transitions (e.g., AAc-2 to AAc-1)

The hydrolysis of esters is a fundamental reaction in organic chemistry, typically proceeding through a bimolecular acyl-oxygen cleavage mechanism (AAc-2 under acidic conditions and BAc-2 under basic conditions). This mechanism involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester. However, in the case of sterically hindered esters like this compound, the significant steric bulk of the three isopropyl groups ortho to the ester functionality can impede this typical reaction pathway.

While specific studies on the mechanistic transition for this compound are not extensively documented, the behavior of the closely related methyl 2,4,6-trimethylbenzoate offers significant insights. For this latter compound, the steric hindrance provided by the three methyl groups is substantial enough to slow down the BAc-2 mechanism considerably. stackexchange.com Under these circumstances, an alternative bimolecular mechanism involving alkyl-oxygen cleavage (BAl-2) can become competitive. In the BAl-2 mechanism, the hydroxide ion attacks the methyl carbon of the ester in an SN2 reaction, leading to the cleavage of the bond between the methyl group and the oxygen atom. stackexchange.com

For a mechanistic transition to the unimolecular AAc-1 pathway to occur during acid-catalyzed hydrolysis, the formation of a highly stabilized acylium ion would be required. The steric hindrance in this compound could potentially favor such a unimolecular pathway by destabilizing the tetrahedral intermediate of the AAc-2 mechanism. However, the electronic stabilization of the acylium ion is also a critical factor. The hydrolysis of many esters under acidic conditions proceeds via the AAc-2 mechanism, which involves a pre-equilibrium protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the subsequent nucleophilic attack by water.

It is important to note that the transition between these mechanisms is not always sharp and can be influenced by factors such as the nature of the solvent, temperature, and the specific acid or base used.

Steric Inhibition of Resonance and Buttressing Effects on Acid-Base Properties

The acid-base properties of derivatives of 2,4,6-tri(propan-2-yl)benzoic acid are significantly influenced by steric effects. One of the key phenomena at play is steric inhibition of resonance (SIR). For a carboxylic acid to be maximally stabilized by resonance, the carboxyl group should be coplanar with the aromatic ring, allowing for effective delocalization of electron density. However, the presence of bulky ortho substituents, such as the isopropyl groups in this case, can force the carboxyl group out of the plane of the benzene (B151609) ring.

This loss of planarity has important consequences for the acidity of the corresponding carboxylic acid. While it might be assumed that inhibiting resonance would destabilize the carboxylate anion and thus decrease acidity, the reality is more complex. In some cases of sterically hindered benzoic acids, an increase in acidity is observed. rsc.org This enhanced acidity is not solely attributable to SIR but can also be influenced by other factors, such as stabilizing interactions in the anion. rsc.org For instance, the bulky ortho groups can shield the carboxylate anion from solvation, which would typically decrease acidity, but they can also introduce stabilizing van der Waals interactions or pole/induced dipole interactions within the anion itself. rsc.org

The "buttressing effect" is another steric phenomenon that can be considered. This effect arises when adjacent bulky groups on a benzene ring interact with each other, leading to an increase in their effective steric hindrance. In the case of 2,4,6-tri(propan-2-yl)benzoic acid, the two ortho isopropyl groups can be pushed closer to the carboxyl group by the para isopropyl group, potentially enhancing the steric inhibition of resonance.

Photochemical Reactivity of Benzoylbenzoate Derivatives

The photochemical behavior of derivatives of 2,4,6-tri(propan-2-yl)benzoic acid, particularly in the solid state, reveals fascinating aspects of reaction control in constrained environments. The Norrish-Yang reaction, a photochemical process involving intramolecular hydrogen abstraction by an excited carbonyl group, is a key reaction pathway for these compounds.

Norrish-Yang Reaction Pathways in Crystalline Environments

The Norrish-Yang reaction typically proceeds through the excitation of the carbonyl group to a singlet state, followed by intersystem crossing to a triplet state. This excited carbonyl group can then abstract a γ-hydrogen atom, leading to the formation of a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol (B46151) or undergo cleavage to an alkene and an enol (Norrish Type II cleavage). nih.gov

In the crystalline state, the photochemical reactivity of salts of 4-(2,4,6-triisopropylbenzoyl)benzoic acid has been shown to be highly dependent on the crystal packing and molecular conformation. researchgate.net The solid-state environment can pre-organize the molecules into a reactive conformation, favoring the Norrish-Yang cyclization. The constraints of the crystal lattice can significantly influence which of the potentially abstractable hydrogen atoms is targeted, leading to high regioselectivity. Studies on these systems have demonstrated that the intramolecular geometry, including the positions of the ortho-isopropyl groups relative to the carbonyl group, and the size of voids within the crystal structure are critical factors in determining the outcome of the photochemical reaction. researchgate.net

The kinetics of the Norrish-Yang reaction in the solid state can also be complex, sometimes proceeding in stages with different rate constants, as observed in studies of related compounds. youtube.com

Stereochemical Control and Regioselectivity in Photorearrangements

One of the significant advantages of conducting photochemical reactions in the crystalline state is the potential for high stereochemical control and regioselectivity. The rigid and ordered environment of a crystal can restrict the conformational freedom of the reacting molecule, leading to the formation of a specific stereoisomer of the product.

For the Norrish-Yang reaction of benzoylbenzoate derivatives, the stereochemical outcome of the cyclization is determined by the geometry of the 1,4-biradical intermediate. In solution, this biradical may have enough flexibility to form multiple stereoisomers. However, in the solid state, the crystal lattice can lock the biradical into a specific conformation, leading to a highly stereoselective reaction. nih.gov

Similarly, the regioselectivity of the hydrogen abstraction step can be dramatically enhanced in the crystalline state. If there are multiple, non-equivalent γ-hydrogens available for abstraction, the reaction in solution might yield a mixture of products. In contrast, the solid-state reaction can favor the abstraction of a specific hydrogen atom due to its proximity to the excited carbonyl group, as dictated by the crystal packing. nih.gov This principle has been demonstrated in the Norrish-Yang photocyclization of other complex molecules, where a switch from solution to the crystalline state leads to a significant increase in regioselectivity. nih.gov

The ability to control both the stereochemistry and regioselectivity of photorearrangements by utilizing the crystalline state highlights the potential of solid-state photochemistry as a powerful tool in organic synthesis.

Spectroscopic and Structural Characterization of Methyl 2,4,6 Tri Propan 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of Methyl 2,4,6-tri(propan-2-yl)benzoate is expected to show distinct signals corresponding to the aromatic protons, the isopropyl methine and methyl protons, and the ester methyl protons. The symmetry of the molecule, with two identical isopropyl groups at the ortho positions (2 and 6) and a unique isopropyl group at the para position (4), simplifies the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment and the nature of the attached atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Predicted data based on analogous compounds and spectroscopic principles)

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (C3-H, C5-H) | ~7.0-7.2 (s, 2H) | ~122-125 |

| Ester Methyl (OCH₃) | ~3.8-3.9 (s, 3H) | ~52-54 |

| Isopropyl Methine (ortho, C2/C6-CH) | ~2.9-3.2 (sept, 2H) | ~34-36 |

| Isopropyl Methyl (ortho, C2/C6-CH(CH₃)₂) | ~1.2-1.3 (d, 12H) | ~23-25 |

| Isopropyl Methine (para, C4-CH) | ~2.8-3.0 (sept, 1H) | ~33-35 |

| Isopropyl Methyl (para, C4-CH(CH₃)₂) | ~1.2-1.3 (d, 6H) | ~23-25 |

| Aromatic C (C1) | - | ~130-133 |

| Aromatic C (C2, C6) | - | ~148-151 |

| Aromatic C (C4) | - | ~150-153 |

| Carbonyl (C=O) | - | ~168-172 |

s = singlet, d = doublet, sept = septet

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra by revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would show direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals. For example, the aromatic proton signal at ~7.0-7.2 ppm would correlate with the aromatic CH carbon signal at ~122-125 ppm. Similarly, correlations would be observed between the isopropyl methine protons and their carbons, and the various methyl protons and their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals longer-range correlations (typically over two or three bonds), which is instrumental in piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the aromatic protons (C3-H, C5-H) to the quaternary aromatic carbons (C1, C2, C4, C6).

Correlations from the ortho-isopropyl methine protons to the aromatic carbons C1, C2, and C3 (and C5, C6, C1).

A crucial correlation from the ester methyl protons (~3.8-3.9 ppm) to the carbonyl carbon (~168-172 ppm), confirming the ester functionality.

Correlations from the ortho-isopropyl methyl protons to the methine carbon and the C2/C6 aromatic carbons.

Mass Spectrometric Identification and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and validation of the molecular formula. For this compound (C₁₇H₂₆O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value, typically within a few parts per million (ppm), to confirm the formula.

In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound (Predicted data based on common fragmentation pathways for benzoate (B1203000) esters)

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 262 | [C₁₇H₂₆O₂]⁺ | Molecular Ion (M⁺) |

| 247 | [M - CH₃]⁺ | Loss of a methyl radical from an isopropyl group |

| 231 | [M - OCH₃]⁺ | Alpha-cleavage with loss of the methoxy (B1213986) radical |

| 219 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 203 | [M - C₃H₇ - O]⁺ | Subsequent loss from fragment ions |

| 177 | [M - C₆H₁₃]⁺ | Loss of larger alkyl fragments |

The base peak in the spectrum would likely correspond to a particularly stable carbocation formed during fragmentation.

Infrared (IR) Spectroscopic Vibrational Fingerprinting

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound (Predicted data based on characteristic group frequencies)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960-2870 | C-H stretch | Aliphatic (isopropyl and methyl groups) |

| ~3050-3000 | C-H stretch | Aromatic |

| ~1720-1730 | C=O stretch | Ester carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250-1100 | C-O stretch | Ester |

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group. The spectrum would also clearly show absorptions corresponding to the aliphatic C-H bonds of the numerous alkyl groups and the characteristic, though weaker, absorptions of the aromatic ring.

X-ray Crystallographic Analysis of Related Sterically Hindered Benzoates

The presence of bulky substituents at the ortho (2 and 6) and para (4) positions of the benzene (B151609) ring imposes significant steric constraints that dictate the molecule's conformation and how it arranges itself in the solid state. The study of analogous compounds provides a robust model for the structural properties of this compound.

A key feature of sterically hindered benzoates is the non-coplanarity of the carboxylate group with the benzene ring. In the case of 2,4,6-trimethylbenzoic anhydride (B1165640), the asymmetric unit of the crystal structure contains half of the molecule, with the other half generated by twofold rotation symmetry. nih.govnih.gov This symmetry results in a specific dihedral angle between the two symmetry-related aromatic rings of 54.97 (3)°. nih.govnih.gov

The geometric parameters of the aromatic ring are consistent with those expected for 2,4,6-trimethylphenyl substituted groups. nih.govnih.gov The bond lengths and angles within the anhydride functional group are also noteworthy. The C=O double bond has a length of 1.1934 (12) Å, while the C-O single bond is 1.3958 (11) Å. The angle between these three atoms (O=C-O) is 121.24 (9)°. nih.govnih.gov These values provide a baseline for what can be anticipated in the ester functional group of this compound, although the electronic effects of the methyl ester group compared to the anhydride will cause some variations.

Table 1: Selected Geometric Parameters for 2,4,6-trimethylbenzoic Anhydride nih.govnih.gov

| Parameter | Value |

| Dihedral Angle (Aromatic Rings) | 54.97 (3)° |

| C=O Bond Length | 1.1934 (12) Å |

| C-O Bond Length | 1.3958 (11) Å |

| O=C-O Angle | 121.24 (9)° |

This data is for 2,4,6-trimethylbenzoic anhydride, a structurally related compound.

The crystal packing of 2,4,6-trimethylbenzoic anhydride is characterized by the formation of wavy chains that extend parallel to the nih.gov crystallographic direction. nih.govnih.gov These chains are held together by a network of weak intermolecular interactions.

Table 2: Intermolecular Interactions in 2,4,6-trimethylbenzoic Anhydride nih.govnih.gov

| Interaction Type | Description |

| C-H···O Hydrogen Bonds | Link molecules into chains. |

| C-H···π Interactions | Contribute to the overall packing arrangement. |

This data is for 2,4,6-trimethylbenzoic anhydride, a structurally related compound.

Given the structural similarities, it is highly probable that the solid-state packing of this compound would also be governed by similar weak intermolecular forces, such as C-H···O and C-H···π interactions, involving the isopropyl and methyl ester groups.

Computational Chemistry Approaches to Methyl 2,4,6 Tri Propan 2 Yl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2,4,6-tri(propan-2-yl)benzoate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and chemical behavior.

DFT studies would typically begin with geometry optimization to find the lowest energy conformation of the molecule. The bulky 2,4,6-tri(propan-2-yl) substituents force the ester group to rotate out of the plane of the benzene (B151609) ring to minimize steric repulsion. DFT can precisely calculate this dihedral angle.

Key electronic properties that can be determined from DFT calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability.

Electron Density Distribution: DFT can map the electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating regions prone to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties for a Representative Sterically Hindered Benzoate (B1203000) (Note: As specific data for this compound is not available in the searched literature, this table represents typical values for analogous sterically hindered aromatic esters.)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 2.1 | Debye |

Mechanistic Pathway Elucidation using Quantum Chemical Modeling

Quantum chemical modeling, including DFT, is instrumental in elucidating reaction mechanisms. For a sterically hindered ester like this compound, these methods can be used to study reactions such as hydrolysis. The bulky isopropyl groups are expected to significantly hinder the approach of a nucleophile to the carbonyl carbon of the ester group.

By modeling the reaction pathway, chemists can:

Identify Transition States: These are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction.

Calculate Activation Energies: A high activation energy, as would be expected for the hydrolysis of this molecule, indicates a slow reaction rate.

Visualize Reaction Coordinates: This allows for a step-by-step visualization of how bonds are broken and formed during a chemical reaction.

The steric hindrance provided by the ortho-isopropyl groups would force any incoming nucleophile to approach the ester from a less hindered trajectory, which can be precisely modeled.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum mechanics is excellent for understanding electronic structure, Molecular Dynamics (MD) simulations are better suited for exploring the conformational dynamics of a molecule over time. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For this compound, MD simulations can reveal:

Rotational Barriers: The energy required for the rotation of the isopropyl groups and the methyl benzoate group can be calculated. Due to steric clash, these rotations are expected to be highly restricted.

Conformational Sampling: MD simulations can explore the different possible conformations of the molecule and their relative stabilities. This is particularly important for understanding how the molecule might interact with other molecules or surfaces.

Solvent Effects: By including solvent molecules in the simulation, the effect of the chemical environment on the molecule's conformation and dynamics can be studied.

Table 2: Representative Torsional Barriers for a Sterically Hindered Benzoate (Note: Specific data for this compound is not available. This table shows typical values for hindered rotations in similar systems.)

| Rotation | Energy Barrier | Unit |

| Benzene-C(O)O Torsion | 10-15 | kcal/mol |

| C-C(isopropyl) Torsion | 5-8 | kcal/mol |

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, methods like DFT can be used to calculate:

Vibrational Frequencies: These correspond to the peaks observed in an infrared (IR) spectrum. The calculated spectrum can be compared with experimental data to confirm the structure of the molecule.

NMR Chemical Shifts: The chemical shifts of the ¹H and ¹³C atoms can be predicted, providing another means of structural verification.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the UV-visible region.

In terms of reactivity, computational models can predict various reactivity descriptors:

Fukui Functions: These indicate the propensity of each atom in the molecule to undergo nucleophilic, electrophilic, or radical attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a general overview of the molecule's reactivity. The large HOMO-LUMO gap for this molecule would suggest low global reactivity.

These computational approaches provide a detailed picture of the structure, properties, and potential behavior of this compound, offering insights that are often difficult to obtain through experimental means alone due to its sterically congested nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.